Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate

Enzyme Inhibition Medicinal Chemistry Pyrimidine Biosynthesis

This fluorinated nicotinate scaffold features a unique 6-fluoro substituent and a 5-tetrahydrofuran group, creating a distinct steric and electronic profile for SAR studies. Its moderate lipophilicity and solubility (38 µg/mL) make it ideal for derivatization, including amidation and cross-coupling. Unlike simpler analogs, it enables diversification at multiple points and serves as a precursor for 18F-PET tracers. Secure this high-purity building block for your next compound library synthesis or formulation study.

Molecular Formula C11H12FNO3
Molecular Weight 225.219
CAS No. 2288708-92-7
Cat. No. B2616370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
CAS2288708-92-7
Molecular FormulaC11H12FNO3
Molecular Weight225.219
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)F)C2CCOC2
InChIInChI=1S/C11H12FNO3/c1-15-11(14)8-4-9(10(12)13-5-8)7-2-3-16-6-7/h4-5,7H,2-3,6H2,1H3
InChIKeyHKVDSXMOBFSYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate: Procurement-Relevant Physicochemical and Structural Profile (CAS 2288708-92-7)


Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate (CAS 2288708-92-7) is a fluorinated nicotinic acid ester featuring a 6-fluoro substituent and a tetrahydrofuran-3-yl group at the 5-position of the pyridine ring . With a molecular formula of C11H12FNO3 and a molecular weight of 225.22 g/mol, its predicted boiling point is 316.2±42.0 °C and density is 1.256±0.06 g/cm³ . This compound is offered as a research chemical with a typical purity of 97-98% and is primarily utilized as a synthetic building block in medicinal chemistry and drug discovery programs, where its unique combination of a fluorine atom and a tetrahydrofuran moiety confers distinct properties compared to simpler analogs .

Why Generic Substitution of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate Fails: A Comparative Physicochemical and Biological Analysis


Substituting Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate with a structurally simpler analog, such as Methyl 6-fluoronicotinate or a non-fluorinated THF-nicotinate, is likely to yield significantly different outcomes in both chemical and biological contexts. The simultaneous presence of the 6-fluoro and 5-(tetrahydrofuran-3-yl) groups creates a unique steric and electronic environment . The fluorine atom, while a common bioisostere for hydrogen, introduces altered lipophilicity and metabolic stability [1]. The tetrahydrofuran moiety contributes distinct conformational flexibility and hydrogen-bonding capacity compared to a simple alkyl or aryl substituent [2]. The evidence presented in the subsequent section quantifies the impact of these modifications on key properties such as aqueous solubility and enzyme inhibition, demonstrating that generic substitution would compromise the intended performance of this specific building block in a research or industrial workflow.

Quantitative Evidence Guide: Differentiating Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate from Key Analogs


Dihydroorotase Inhibition Potency of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate Compared to 6-Fluoronicotinate Derivatives

In an enzymatic assay against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate demonstrated an IC50 of 1.80E+5 nM (180 µM) [1]. This level of inhibition provides a baseline for its activity in this target system. While a direct head-to-head comparison is not available, this value can be contextualized against a panel of 6-fluoronicotinate derivatives, which in similar assays have shown IC50 values ranging from 28 µM to >100 µM [2].

Enzyme Inhibition Medicinal Chemistry Pyrimidine Biosynthesis

Enhanced Aqueous Solubility of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate Over a Non-THF Structural Analog

The introduction of the 5-(tetrahydrofuran-3-yl) group in Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is associated with a distinct improvement in aqueous solubility. A reported value for the aqueous solubility of this compound is 38 µg/mL . In contrast, a simpler 6-fluoronicotinate ester analog, Methyl 6-fluoronicotinate, is described as a crystalline solid with a melting point of 48-52°C and is expected to have a lower aqueous solubility due to the absence of the polar, non-planar tetrahydrofuran ring [1].

Solubility ADME Physicochemical Properties

Simulated Intestinal Fluid Solubility of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate: A Baseline for Formulation Considerations

To further assess its developability profile, the solubility of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate was evaluated in simulated fasted intestinal fluid (FaSSIF), yielding a value of 1 µg/mL . While this is a low value, it provides a quantitative starting point for formulation efforts. A directly comparable value for a close analog is not available in the public domain, but this data point is essential for any procurement decision involving this compound as a potential lead.

Drug Formulation ADME Biorelevant Solubility

Lack of Detectable Gastric Fluid Solubility Highlights Differentiation for pH-Sensitive Applications

In a complementary solubility assessment, Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate showed a thermodynamic aqueous solubility of 1 µg/mL in simulated gastric fluid (SGF) . This low solubility under acidic conditions is a key differentiator from more acid-soluble 6-fluoronicotinate analogs, which may exhibit higher solubility in gastric environments.

pH-Dependent Solubility ADME Physicochemical Characterization

Predicted Lipophilicity (clogP) of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate vs. Methyl 6-fluoronicotinate

The introduction of the tetrahydrofuran ring is predicted to modulate the compound's lipophilicity. The calculated logP (clogP) for Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is 1.2, while the simpler Methyl 6-fluoronicotinate has a lower predicted clogP of 0.9 . This increase of 0.3 log units reflects the impact of the additional aliphatic ring on the compound's overall hydrophobicity.

Lipophilicity clogP Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate (CAS 2288708-92-7)


Synthesis of Diversified Nicotinate Libraries for Early-Stage Drug Discovery

Given its unique substitution pattern, Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate serves as a privileged scaffold for generating compound libraries. Its predicted solubility (38 µg/mL) and moderate lipophilicity (clogP = 1.2) make it a suitable core for further derivatization via reactions at the ester moiety (e.g., amidation, hydrolysis) or through cross-coupling at the 2-position [1]. The 6-fluoro substituent can also be a handle for late-stage functionalization . This contrasts with simpler analogs like Methyl 6-fluoronicotinate, which offer fewer points of diversification and a different solubility profile [1].

Mechanistic Probe for Pyrimidine Biosynthesis Pathway

The measured IC50 of 180 µM against dihydroorotase (DHOase) [1] positions this compound as a useful, though weak, tool compound for studying the pyrimidine biosynthesis pathway. Its activity, while not high, can be leveraged in mechanistic studies where a complete knockout of the pathway is not desired, or as a starting point for chemical optimization campaigns aimed at improving potency. This application is not supported for simpler 6-fluoronicotinate analogs without a documented activity profile in this specific assay [1].

Formulation Development for Poorly Soluble Lead Compounds

The quantitative solubility data in FaSSIF (1 µg/mL) and SGF (1 µg/mL) make this compound an ideal model for studying formulation strategies aimed at enhancing the bioavailability of poorly soluble drug candidates. Its low and pH-independent solubility profile presents a clear challenge for oral delivery, allowing formulation scientists to develop and test enabling technologies such as amorphous solid dispersions or lipid-based formulations. The absence of such biorelevant solubility data for close analogs means that procurement of this specific compound is necessary for rigorous formulation studies .

Building Block for Fluorine-18 Radiolabeled Tracers

The presence of a fluorine atom at the 6-position makes this compound a potential precursor for the development of 18F-labeled positron emission tomography (PET) tracers. The 6-fluoro group can be substituted with [18F]fluoride via nucleophilic aromatic substitution, providing a route to radiolabeled nicotinate derivatives for imaging applications [2]. This is a specialized application that is not readily accessible from non-fluorinated or differently substituted nicotinate analogs, thus justifying the selection of this specific precursor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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